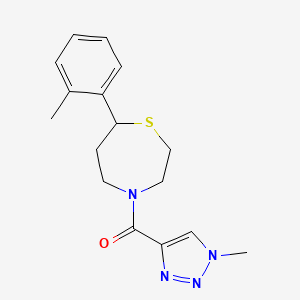![molecular formula C20H14ClFN6O3 B2755529 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171668-31-7](/img/structure/B2755529.png)
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C20H14ClFN6O3 and its molecular weight is 440.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocycles have been synthesized and investigated for their biological activities. These include anti-protozoal, anti-cancer, and antifungal activities. Specifically, the synthesis involved bioisosterism principles leading to novel oxadiazolyl pyrrolo triazole diones designed for in vitro anti-protozoal and cytotoxic activities investigation. The cycloaddition reaction of novel 5-azidomethyl 3-aryl substituted 1,2,4-oxadiazoles with N-phenyl maleimide yielded these compounds, whose structures were confirmed by spectroscopic methods and physical characteristics (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Structural Characterization and Material Properties
The structural characterization of similar compounds has been a focus to understand their potential in material science. For instance, isostructural compounds with chlorophenyl and fluorophenyl groups have been synthesized, showing promising structural properties for material science applications. Their structure determination through single crystal diffraction highlighted the planarity and perpendicular orientation of fluorophenyl groups, which could influence material properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Pharmaceutical Applications
A novel potential antifungal compound from the 1,2,4-triazole class demonstrated significant pharmacological relevance. The compound's solubility thermodynamics and partitioning in biologically relevant solvents were meticulously studied, showcasing its poor solubility in buffer solutions and better solubility in alcohols. Such studies are crucial for developing drug delivery pathways and understanding the drug's behavior in biological media (Volkova, Levshin, & Perlovich, 2020).
Antioxidant and Chemosensor Applications
Research has also explored the antioxidant properties of similar compounds. For example, crystal structures of antioxidant triazolyl-benzimidazole compounds were determined, showing benzimidazole ring systems' planarity and their potential as antioxidants. This structural insight provides a foundation for further exploration of these compounds in medicinal chemistry (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015). Additionally, polytriazoles bridged with 2,5-diphenyl-1,3,4-oxadiazole moieties have been synthesized, demonstrating high sensitivity and selectivity as fluorescence chemosensors for Ag+. This application underlines the utility of these compounds in developing novel fluorescence sensors for metal ion detection (Cao, Pei, Xu, Zhang, & Pei, 2015).
特性
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN6O3/c1-10-2-7-13(8-14(10)22)28-19(29)16-17(20(28)30)27(26-24-16)9-15-23-18(25-31-15)11-3-5-12(21)6-4-11/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFSHBYXGHMDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)
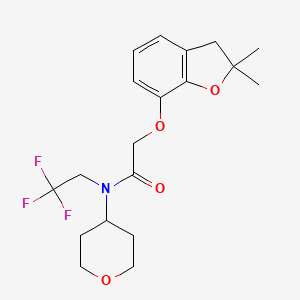
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)
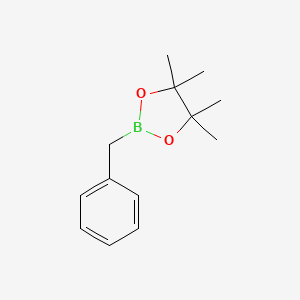

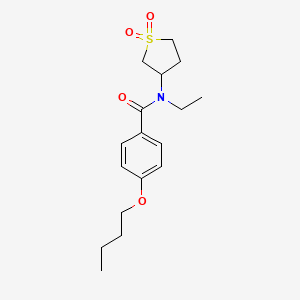

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)
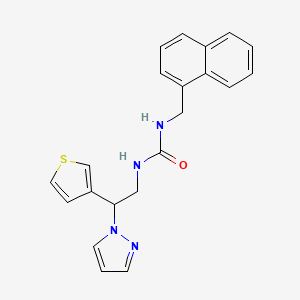
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)
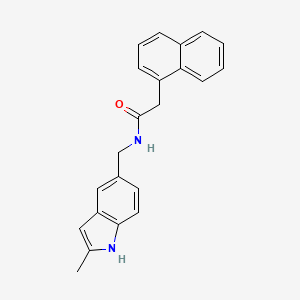
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)
